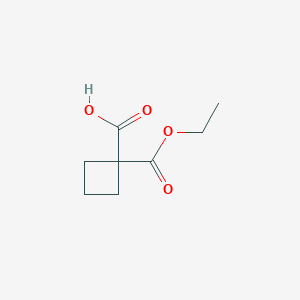

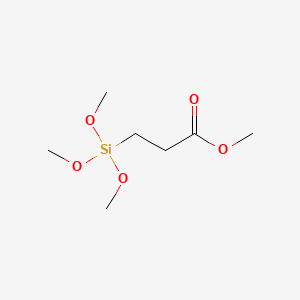

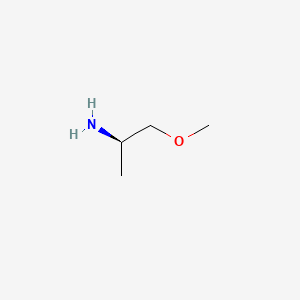

![molecular formula C8H8N2O B1588869 Imidazo[1,2-a]pyridin-5-ylmethanol CAS No. 167884-17-5](/img/structure/B1588869.png)

Imidazo[1,2-a]pyridin-5-ylmethanol

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-5-ylmethanol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridin-5-ylmethanol has been a subject of intense research . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes strategies involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridin-5-ylmethanol is 1S/C8H8N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-5,11H,6H2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-5-ylmethanol is a solid substance at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridin-5-ylmethanol derivatives are central to the development of novel therapeutic agents, owing to their diverse pharmacological activities. The structural motif of imidazo[1,2-a]pyridin-5-ylmethanol is a key component in the synthesis of potent kinase inhibitors like ponatinib, highlighting the resurgence of interest in exploring new derivatives for therapeutic applications (Amanda Garrido et al., 2021). These derivatives play a significant role in the design of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is crucial in controlling proinflammatory cytokine release (T. Scior et al., 2011). This highlights their potential in treating inflammatory diseases.

Synthetic Biology and Chemistry

Imidazo[1,2-a]pyridin-5-ylmethanol scaffolds are instrumental in synthetic biology for developing unnatural base pairs, expanding the genetic code. These bases have been recognized for their shape complementarity and enhanced stacking ability, pivotal in DNA replication and PCR amplification processes (Noriko Saito-Tarashima et al., 2018). Furthermore, the versatility of imidazo[1,2-a]pyridin-5-ylmethanol derivatives in organic synthesis and drug development is underscored by their role in forming metal complexes, serving as catalysts, and displaying varied biological activities including anticancer and antibacterial effects (Dongli Li et al., 2019).

Materials Science

In materials science, imidazo[1,2-a]pyridin-5-ylmethanol derivatives contribute to the development of ionic liquid-modified materials for solid-phase extraction and chromatography, demonstrating the potential of these compounds in enhancing the specificity and efficiency of analytical methods (L. Vidal et al., 2012).

Safety And Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTSIZUFZZFCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456074 | |

| Record name | Imidazo[1,2-a]pyridin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-5-ylmethanol | |

CAS RN |

167884-17-5 | |

| Record name | Imidazo[1,2-a]pyridin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)